N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide
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Overview
Description
N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide is a complex organic compound that belongs to the class of benzamides. It is characterized by the presence of a chromen-4-one core structure, which is fused with a benzamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical sciences due to its potential biological activities and applications.
Scientific Research Applications
N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications in treating various diseases.
Safety and Hazards
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide typically involves the condensation of 4-methoxybenzaldehyde with 2-hydroxyacetophenone to form the chromen-4-one core. This intermediate is then reacted with benzoyl chloride in the presence of a base such as pyridine to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the implementation of green chemistry principles, such as the use of eco-friendly solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the chromen-4-one core can be reduced to form a hydroxyl group.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated derivatives, reduced chromen-4-one derivatives, and substituted benzamides .
Mechanism of Action
The mechanism of action of N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of cyclooxygenase (COX) enzymes, thereby exerting anti-inflammatory effects. Additionally, it can interact with DNA and proteins, leading to its anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- N-(4-methoxyphenyl)benzamide
- 4-hydroxy-N-(4-methoxyphenyl)benzamide
- N-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide
Uniqueness
N-[3-(4-methoxyphenyl)-4-oxo-4H-chromen-2-yl]benzamide is unique due to its specific structural features, such as the chromen-4-one core and the methoxyphenyl group. These features contribute to its distinct biological activities and make it a valuable compound for research and development .
Properties
IUPAC Name |
N-[3-(4-methoxyphenyl)-4-oxochromen-2-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17NO4/c1-27-17-13-11-15(12-14-17)20-21(25)18-9-5-6-10-19(18)28-23(20)24-22(26)16-7-3-2-4-8-16/h2-14H,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRSDOJVIXUENHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(OC3=CC=CC=C3C2=O)NC(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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